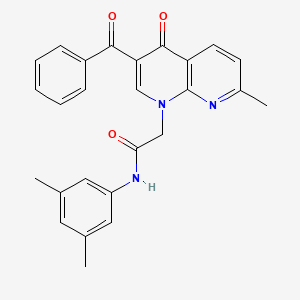![molecular formula C19H21BCl2O3 B2904925 1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- CAS No. 2246740-41-8](/img/structure/B2904925.png)
1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-” is a chemical compound with the molecular formula C19H21BCl2O3 . It has a molecular weight of 379.1 g/mol . The compound is also known by several synonyms, including “2- (4- ( (3,4-Dichlorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” and “2- [4- [ (3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” among others .
Molecular Structure Analysis
The InChI string for the compound is “InChI=1S/C19H21BCl2O3/c1-18(2)19(3,4)25-20(24-18)14-6-8-15(9-7-14)23-12-13-5-10-16(21)17(22)11-13/h5-11H,12H2,1-4H3” and the Canonical SMILES string is "B1(OC(C(O1)©C)©C)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl" . These strings provide a textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 379.1 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 378.0960801 g/mol . The topological polar surface area is 27.7 Ų, and it has a heavy atom count of 25 . The compound has a complexity of 436 .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Materials Science
- Precision Polymer Synthesis : The study by Yokozawa et al. (2011) explores the catalyst-transfer Suzuki-Miyaura coupling polymerization of 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This process yields poly(3-hexylthiophene) (P3HT) with high regioregularity and narrow molecular weight distribution, indicating the potential of dioxaborolane derivatives in precision polymer synthesis, which is crucial for the development of electronic materials and devices (Yokozawa et al., 2011).
Organometallic Chemistry and Catalysis
- Catalysis and Reaction Mechanisms : Research by Allen et al. (2002) on the electronic effects and stereochemistries in rearrangement-displacement reactions of triaryl(halomethyl)silanes with fluoride and alkoxide ions underscores the intricate reactivity patterns of dioxaborolane derivatives. This study provides insights into the influence of electronic factors on reaction mechanisms, offering valuable information for the design of new catalytic processes involving silicon compounds (Allen et al., 2002).
Chemistry of Heterocycles and Boronic Acids
- Synthesis of Boronic Acid Derivatives : Spencer et al. (2002) describe the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, highlighting the chemical versatility of 1,3,2-dioxaborolane frameworks. These derivatives exhibit inhibitory activity against serine proteases, demonstrating the potential of dioxaborolane derivatives in the development of bioactive molecules (Spencer et al., 2002).
Photophysical Properties and Applications
- Aggregation-Induced Emission (AIE) : The study by Qi et al. (2013) on the AIE and mechanofluorochromic performances of TPE-methoxylates, derived from tetraphenylethylene (TPE) with methoxy substitutions, showcases the impact of single molecular conformations on emission properties. This research has implications for the development of advanced materials for optoelectronic applications, where dioxaborolane derivatives could play a pivotal role (Qi et al., 2013).
The studies mentioned above represent just a fraction of the diverse applications of 1,3,2-dioxaborolane derivatives in scientific research. These compounds are integral to advancements in polymer science, catalysis, organometallic chemistry, and the development of materials with novel photophysical properties.
- Precision Polymer Synthesis: (Yokozawa et al., 2011).
- Catalysis and Reaction Mechanisms: (Allen et al., 2002).
- Synthesis of Boronic Acid Derivatives: (Spencer et al., 2002).
- Aggregation-Induced Emission (AIE): (Qi et al., 2013).
Wirkmechanismus
Target of Action
It’s known that boron reagents like this compound are generally used in metal-catalyzed carbon-carbon bond formation reactions .
Mode of Action
The compound participates in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves two key steps:
- Oxidative addition : Palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups .
- Transmetalation : Formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, which is a part of the broader field of palladium-catalyzed coupling reactions. These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s known that the stability of boronic esters like this compound can be assessed by the extent of transesterification .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction. This enables the synthesis of complex organic compounds .
Eigenschaften
IUPAC Name |
2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BCl2O3/c1-18(2)19(3,4)25-20(24-18)14-6-8-15(9-7-14)23-12-13-5-10-16(21)17(22)11-13/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYVYQGFNDSBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BCl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2904842.png)
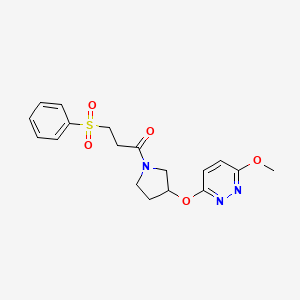
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2904847.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2904849.png)
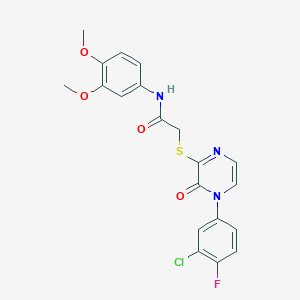
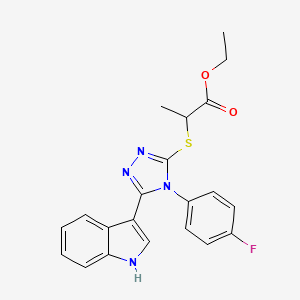
![tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B2904853.png)
![N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2904855.png)

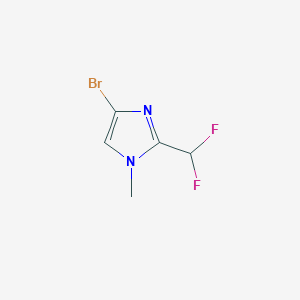

![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]-2-(prop-2-ynylamino)acetamide](/img/structure/B2904863.png)
